![molecular formula C11H8N4S B4677579 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4677579.png)
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Overview
Description
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Mechanism of Action
The mechanism of action of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it has been found to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to induce apoptosis in cancer cells by activating the p53 pathway. Furthermore, it has been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Advantages and Limitations for Lab Experiments
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of biological activities. Additionally, it has been shown to have low toxicity in animal studies. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole. One area of research could focus on optimizing the synthesis method to obtain higher yields of pure compound. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Furthermore, research could explore the use of this compound as a potential antimicrobial agent. Overall, the potential pharmacological properties of 3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole make it an exciting area of research for future studies.
Scientific Research Applications
3-(2-propyn-1-ylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Furthermore, it has been found to have anti-microbial effects against various bacterial strains.
properties
IUPAC Name |
1-prop-2-ynylsulfanyl-3H-[1,2,4]triazolo[4,3-a]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-7-16-11-14-13-10-12-8-5-3-4-6-9(8)15(10)11/h1,3-6H,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWXSLVPXUYJFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC2=NC3=CC=CC=C3N21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(prop-2-yn-1-ylsulfanyl)-9H-[1,2,4]triazolo[4,3-a]benzimidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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